molecular formula C19H27Cl2N3O3 B13846805 Bendamustine 2-Hydroxyprop-1-yl Ester

Bendamustine 2-Hydroxyprop-1-yl Ester

Cat. No.: B13846805
M. Wt: 416.3 g/mol
InChI Key: DPJNJXZCGGZVAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bendamustine 2-Hydroxyprop-1-yl Ester involves the esterification of Bendamustine Hydrochloride. The process typically includes the reaction of Bendamustine with 2-Hydroxypropyl alcohol under specific conditions to form the ester. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Bendamustine 2-Hydroxyprop-1-yl Ester undergoes various chemical reactions, including:

Scientific Research Applications

Bendamustine 2-Hydroxyprop-1-yl Ester has several scientific research applications:

Mechanism of Action

Bendamustine 2-Hydroxyprop-1-yl Ester exerts its effects through its alkylating properties. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective against various malignancies .

Properties

Molecular Formula

C19H27Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

InChI

InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3

InChI Key

DPJNJXZCGGZVAS-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O

Origin of Product

United States

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